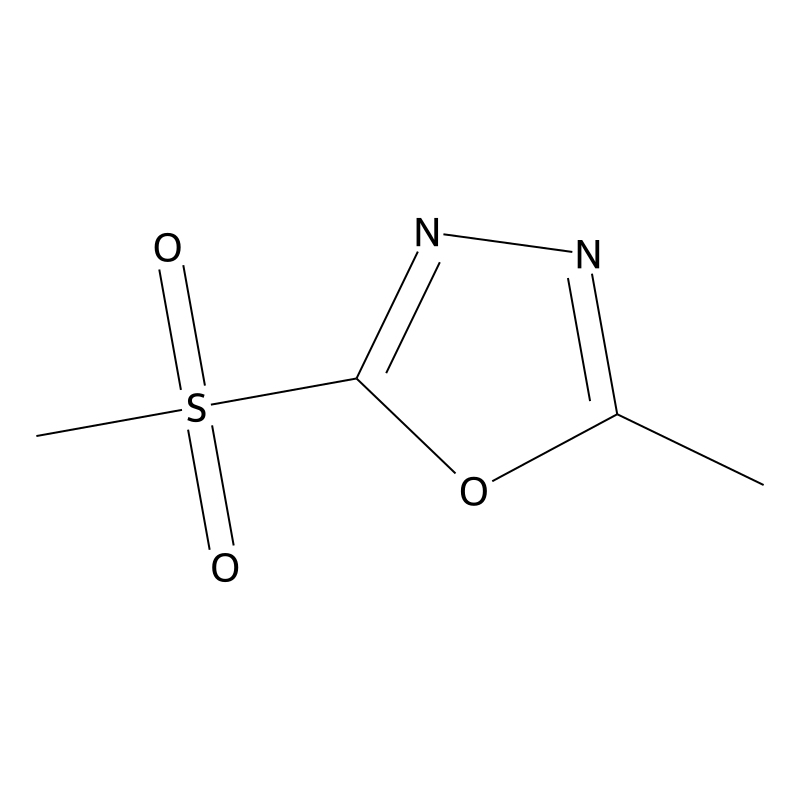2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Drug Synthesis
Scientific Field: Medicinal Chemistry
Summary of the Application: The compound is used in the synthesis of pyrrole-based drug candidates.
Methods of Application: A three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines.
Results or Outcomes: This synthesis was used to obtain several pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533, as well as several analogues.
Application as Anti-inflammatory Agents
Scientific Field: Pharmacology
Summary of the Application: 2-substituted-4,5-diarylpyrroles, which are structurally similar to 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole, have been reported as potent anti-inflammatory agents.
2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is , and it features a methylsulfonyl group attached to the oxadiazole ring, which enhances its chemical reactivity and biological activity. The oxadiazole moiety is known for its diverse applications in medicinal chemistry due to its ability to engage in various interactions with biological targets.
The chemical reactivity of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole can be attributed to the presence of both the nitrogen and sulfur atoms in its structure. Key reactions include:
- Nucleophilic Substitution: The methylsulfonyl group can undergo nucleophilic attack, making it a target for nucleophiles.
- Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
- Condensation Reactions: It can react with various amines or thiols to form derivatives that may exhibit enhanced biological activity .
2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole exhibits significant biological activities, including:
- Antimicrobial Properties: Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus.
- Antitumor Activity: Research indicates potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy .
- Anti-inflammatory Effects: Some derivatives of oxadiazoles are noted for their anti-inflammatory properties, making them candidates for further pharmacological studies .
The synthesis of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole can be achieved through various methods:
- Cyclization of Hydrazides: Reacting an acylhydrazide with carbon disulfide in a basic medium leads to the formation of oxadiazoles.
- Direct Reaction with Sulfonyl Chlorides: This method involves treating 2-Methyl-5-amino-1,3,4-oxadiazole with a suitable sulfonyl chloride under controlled conditions .
- Microwave-Assisted Synthesis: A green chemistry approach utilizing microwave irradiation can enhance yield and reduce reaction time .
The applications of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole span various fields:
- Pharmaceutical Industry: Its derivatives are explored for developing new antimicrobial and anticancer agents.
- Agricultural Chemistry: Potential use as fungicides or herbicides due to its biological activity against plant pathogens.
- Material Science: Incorporation into polymers or coatings for enhanced properties.
Studies on the interactions of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole with biological targets reveal:
- Binding Affinity: Investigations into its binding affinity with specific enzymes or receptors indicate potential therapeutic uses.
- Molecular Docking Studies: Computational studies suggest favorable interactions with various protein targets involved in disease pathways .
Several compounds share structural similarities with 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole. Here are some notable examples:
These compounds illustrate the versatility of the oxadiazole framework while highlighting the unique properties imparted by different substituents.








